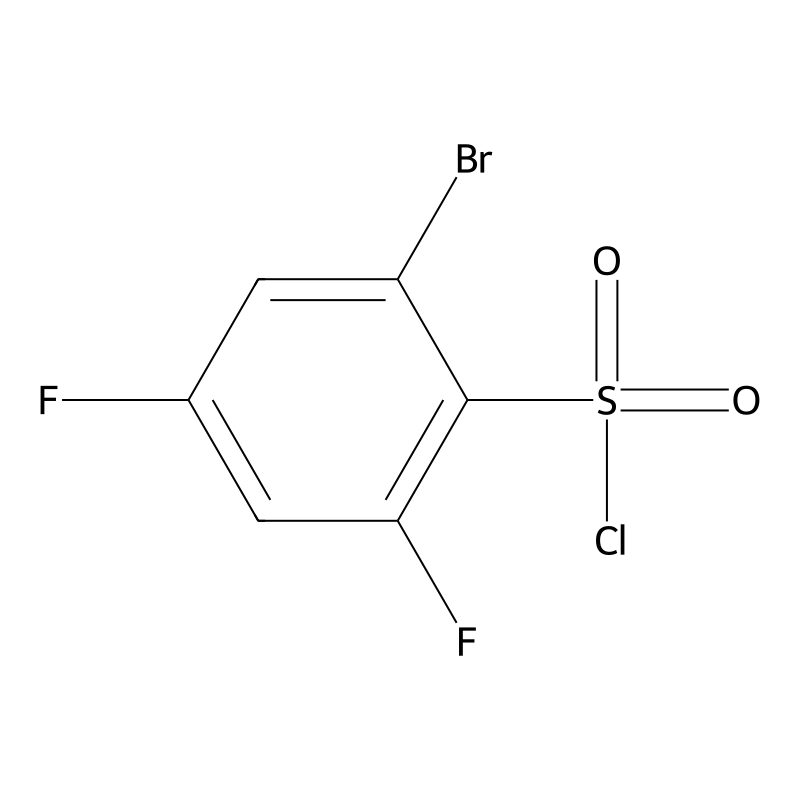

2-Bromo-4,6-difluorobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Bromo-4,6-difluorobenzenesulfonyl chloride is a versatile building block in organic synthesis, particularly for the introduction of the 2-bromo-4,6-difluorobenzenesulfonyl (BrF₂C₆H₂SO₂-) group into various organic molecules. Its synthesis has been reported in scientific literature, involving the sulfonation of 2-bromo-4,6-difluorobenzene with chlorosulfuric acid ().

Applications in Medicinal Chemistry:

This compound has been explored in medicinal chemistry research due to the potential biological activities associated with the incorporated functional groups. The bromo and difluoro substituents can contribute to various properties, including lipophilicity, metabolic stability, and potential for interaction with biological targets. Studies have investigated its use in the synthesis of:

- Heterocyclic compounds: 2-Bromo-4,6-difluorobenzenesulfonyl chloride has been utilized as a precursor for the synthesis of heterocyclic compounds, such as thiazoles and pyrimidines, which are core structures found in several bioactive molecules ().

- Non-heterocyclic derivatives: The compound has also been employed in the preparation of non-heterocyclic derivatives with potential antitumor and antimicrobial activities ().

Limitations and Future Directions:

While 2-bromo-4,6-difluorobenzenesulfonyl chloride offers valuable functionalities for organic synthesis, its applications in scientific research are still under exploration. Further investigations are needed to:

- Evaluate the biological activity and potential therapeutic effects of compounds derived from this building block.

- Explore its use in the synthesis of more complex molecules with targeted biological properties.

- Develop efficient and scalable synthetic methods for the preparation of this compound and its derivatives.

2-Bromo-4,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C₆H₂BrClF₂O₂S and a molecular weight of 291.5 g/mol. It is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a sulfonyl chloride functional group. The compound appears as a solid with a melting point in the range of 41 to 44 °C . Its structure features two fluorine atoms at the 4 and 6 positions, and a bromine atom at the 2 position of the benzene ring, making it a unique derivative of benzenesulfonyl chloride.

- Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where nucleophiles attack the sulfur atom, leading to the formation of sulfonamides.

- Hydrolysis: In the presence of water, it can hydrolyze to form 2-bromo-4,6-difluorobenzenesulfonic acid.

- Formation of Sulfonamides: Reacting with amines can yield sulfonamide derivatives, which are important in medicinal chemistry.

Several methods can be employed to synthesize 2-bromo-4,6-difluorobenzenesulfonyl chloride:

- Electrophilic Aromatic Substitution: Starting from 4,6-difluorobenzenesulfonyl chloride, bromination can be achieved using bromine in the presence of a Lewis acid catalyst.

- Sulfonation Reaction: The introduction of the sulfonyl chloride group can be performed through sulfonation of brominated fluorobenzene derivatives using chlorosulfonic acid.

- Fluorination Techniques: Fluorination can be accomplished using fluorinating agents like N-fluorobenzenesulfonimide to selectively introduce fluorine atoms into the aromatic system.

Several compounds share structural features with 2-bromo-4,6-difluorobenzenesulfonyl chloride. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzenesulfonyl chloride | Contains only one fluorine | Lacks bromine; simpler structure |

| 2-Chloro-4,6-difluorobenzenesulfonyl chloride | Contains chlorine instead of bromine | Different halogen; potential variation in reactivity |

| 3-Bromo-4-fluorobenzenesulfonyl chloride | Bromine at different position | Variation in substitution pattern affects properties |

2-Bromo-4,6-difluorobenzenesulfonyl chloride stands out due to its combination of both bromine and difluoro substituents on the benzene ring, which may confer unique reactivity and biological properties compared to these similar compounds.

2-Bromo-4,6-difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C₆H₂BrClF₂O₂S and a molecular weight of 291.50 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-bromo-4,6-difluorobenzenesulfonyl chloride, reflecting the precise positioning of substituents on the benzene ring. Alternative nomenclature includes 2-bromo-4,6-difluorobenzene-1-sulfonyl chloride and benzenesulfonyl chloride, 2-bromo-4,6-difluoro-, demonstrating the various acceptable naming conventions for this compound.

The Chemical Abstracts Service registry number for this compound is 351003-42-4, which serves as its unique identifier in chemical databases worldwide. The European Community number 622-008-9 provides additional regulatory identification. Structural representation through Simplified Molecular Input Line Entry System notation is expressed as Fc1cc(F)c(c(Br)c1)S(Cl)(=O)=O, while the International Chemical Identifier key is LBDIILUAEZRJMW-UHFFFAOYSA-N. These standardized identifiers ensure precise chemical communication across scientific disciplines and regulatory frameworks.

The compound exhibits specific stereochemical characteristics due to the arrangement of substituents around the benzene ring. The bromine atom occupies the 2-position, while fluorine atoms are located at the 4- and 6-positions relative to the sulfonyl chloride group. This substitution pattern creates a unique electronic environment that influences both the reactivity and selectivity of the compound in various chemical transformations.

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₆H₂BrClF₂O₂S |

| Molecular Weight | 291.50 g/mol |

| Chemical Abstracts Service Number | 351003-42-4 |

| International Union of Pure and Applied Chemistry Name | 2-bromo-4,6-difluorobenzenesulfonyl chloride |

| Simplified Molecular Input Line Entry System | Fc1cc(F)c(c(Br)c1)S(Cl)(=O)=O |

| International Chemical Identifier Key | LBDIILUAEZRJMW-UHFFFAOYSA-N |

Historical Context and Discovery

The development of 2-bromo-4,6-difluorobenzenesulfonyl chloride emerged from the broader advancement of sulfonyl chloride chemistry, which has its roots in the fundamental work on benzenesulfonyl chloride derivatives in the mid-20th century. Benzenesulfonyl chloride itself was first synthesized through chlorosulfonation of benzene using chlorosulfonic acid, establishing the foundational methodology for preparing aromatic sulfonyl chlorides. This pioneering work laid the groundwork for developing more complex halogenated derivatives, including compounds bearing multiple fluorine and bromine substituents.

The specific synthesis and characterization of 2-bromo-4,6-difluorobenzenesulfonyl chloride was first documented in chemical databases in 2005, with subsequent modifications and updates reflecting growing research interest. The compound's creation date in the PubChem database indicates initial documentation on July 19, 2005, with the most recent modification occurring on May 24, 2025. This timeline demonstrates the compound's relatively recent emergence in synthetic chemistry literature and its continued relevance in contemporary research applications.

The synthetic approach to 2-bromo-4,6-difluorobenzenesulfonyl chloride typically involves sulfonation of 2-bromo-4,6-difluorobenzene with chlorosulfuric acid under controlled conditions. This method represents an evolution of classical sulfonylation techniques, adapted to accommodate the electronic and steric effects of multiple halogen substituents. The successful preparation of this compound required optimization of reaction conditions to account for the electron-withdrawing effects of both bromine and fluorine atoms, which significantly influence the reactivity of the benzene ring toward electrophilic aromatic substitution.

Research into related compounds has provided context for understanding the development of 2-bromo-4,6-difluorobenzenesulfonyl chloride. Studies on 2,6-difluorobenzenesulfonyl chloride synthesis have demonstrated the utility of n-butyllithium mediated reactions followed by sulfur dioxide incorporation and N-chlorosuccinimide treatment. These methodological developments have informed the synthetic strategies employed for preparing the bromine-containing derivative, highlighting the evolution of synthetic methodology in halogenated benzenesulfonyl chloride chemistry.

Significance in Modern Organic Synthesis

2-Bromo-4,6-difluorobenzenesulfonyl chloride has emerged as a valuable building block in contemporary organic synthesis, particularly in the preparation of complex pharmaceutical intermediates and advanced materials. The compound's significance stems from its unique combination of functional groups, which provide multiple opportunities for selective chemical transformation. The sulfonyl chloride moiety serves as an excellent electrophilic center for nucleophilic substitution reactions, while the halogen substituents offer additional sites for cross-coupling reactions and further functionalization.

Recent advances in copper-catalyzed reductive coupling reactions have highlighted the utility of aryl sulfonyl chlorides, including 2-bromo-4,6-difluorobenzenesulfonyl chloride, as coupling partners with H-phosphonates. This methodology enables the formation of S-aryl phosphorothioates with yields reaching up to 86% across 20 different examples, demonstrating the compound's effectiveness in modern catalytic transformations. The protocol features high efficiency, wide functional group tolerance, and operates under base-free conditions, making it particularly attractive for industrial applications.

Palladium-catalyzed desulfitative coupling reactions represent another significant application area for 2-bromo-4,6-difluorobenzenesulfonyl chloride. These transformations enable the formation of carbon-carbon bonds through the selective cleavage of the carbon-sulfur bond, while preserving other functional groups such as carbon-bromine bonds. This selectivity is particularly valuable because it allows for sequential functionalization strategies, where the initial desulfitative coupling can be followed by additional cross-coupling reactions at the bromine site.

The compound's role in sulfonamide synthesis represents a fundamental application in medicinal chemistry. Sulfonamides constitute an important class of pharmaceutical compounds, and the unique substitution pattern of 2-bromo-4,6-difluorobenzenesulfonyl chloride provides access to novel structural motifs with potentially enhanced biological activities. The presence of multiple halogens can influence pharmacokinetic properties such as metabolic stability and membrane permeability, making these derivatives particularly interesting for drug discovery applications.

Contemporary research has also explored the use of 2-bromo-4,6-difluorobenzenesulfonyl chloride in photoredox catalysis applications. Visible light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the efficient preparation of arenesulfonyl chlorides under mild conditions. This methodology represents a significant advancement in green chemistry principles, operating at room temperature under visible light irradiation with excellent functional group tolerance.

The compound's utility extends to materials science applications, where the unique electronic properties imparted by the halogen substituents can influence the optical and electronic characteristics of resulting materials. The electron-withdrawing nature of both fluorine and bromine atoms creates a distinctive electronic environment that can be exploited in the design of advanced functional materials, including organic semiconductors and liquid crystal compounds.

2-Bromo-4,6-difluorobenzenesulfonyl chloride exhibits a characteristic molecular architecture that reflects the combined influence of halogen substituents and the electron-withdrawing sulfonyl chloride functional group [1] [2]. The compound adopts a molecular formula of C₆H₂BrClF₂O₂S with a molecular weight of 291.50 grams per mole [1] [3] [4]. The structural framework consists of a benzene ring bearing three distinct halogen substituents: bromine at the 2-position and fluorine atoms at the 4- and 6-positions, along with the sulfonyl chloride group at the 1-position [1] [2].

The molecular geometry around the sulfur atom follows a tetrahedral arrangement characteristic of sulfonyl chloride compounds. Crystallographic studies of related benzenesulfonyl chloride derivatives have established that the sulfur center adopts a distorted tetrahedral configuration with bond angles approximating 109.5 degrees [5] . The sulfonyl chloride group exhibits typical bond parameters consistent with those observed in similar aromatic sulfonyl chlorides, including sulfur-oxygen bond lengths of approximately 1.43 Angstroms and sulfur-chlorine distances near 2.05 Angstroms [7] [8].

The benzene ring maintains planarity, with the substitution pattern creating a unique electronic environment due to the combined effects of the electron-withdrawing groups. The bromine atom at the 2-position introduces significant steric bulk, while the fluorine substituents at the 4- and 6-positions contribute strong electron-withdrawing character through their high electronegativity [9] [10]. This substitution pattern results in a non-centrosymmetric structure that influences both the physical properties and reactivity of the compound.

Computational predictions indicate that the compound crystallizes with a density of approximately 1.930 grams per milliliter at 25 degrees Celsius [4] [11]. The molecular structure exhibits characteristic features of halogenated aromatic compounds, including shortened carbon-fluorine bonds (approximately 1.35 Angstroms) and elongated carbon-bromine bonds (approximately 1.88 Angstroms) consistent with the different atomic radii and bonding characteristics of these halogens [9].

| Structural Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Weight | 291.50 g/mol | [1] [3] |

| Density | 1.930 g/mL (25°C) | [4] [11] |

| Melting Point | 41-44°C | [12] [13] |

| Refractive Index | >1.566 (20°C) | [4] |

| Boiling Point | 266°F (130°C) | [4] [11] |

Spectroscopic Profiling

Nuclear Magnetic Resonance Studies

The Nuclear Magnetic Resonance spectroscopic characteristics of 2-Bromo-4,6-difluorobenzenesulfonyl chloride provide detailed insights into its molecular structure and electronic environment. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive features arising from the unique substitution pattern on the benzene ring [14] [15].

The aromatic proton signals appear in the characteristic downfield region between 7.0 and 8.0 parts per million, consistent with the deshielding effects of the electron-withdrawing substituents [14] [15]. The compound displays two distinct proton environments: one corresponding to the hydrogen at the 3-position and another at the 5-position. These signals appear as multipets due to coupling interactions with the fluorine atoms at adjacent positions [16].

The fluorine atoms at the 4- and 6-positions significantly influence the chemical shift pattern through both inductive and field effects. The ¹⁹F Nuclear Magnetic Resonance spectrum reveals characteristic signals in the aromatic fluorine region, typically appearing between -100 and -140 parts per million relative to trichlorofluoromethane reference [16] [17]. The fluorine signals exhibit coupling to both the aromatic protons and each other, creating complex multiplicity patterns that provide structural confirmation [16].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework with signals appearing in the characteristic range of 120-150 parts per million [15]. The carbon atoms bearing halogen substituents exhibit distinctive chemical shifts reflecting the electronegativity and polarizability differences between bromine and fluorine [18] [19]. The carbon bearing the sulfonyl chloride group appears significantly downfield due to the strong electron-withdrawing effect of this functional group.

The Nuclear Magnetic Resonance data provides unambiguous structural confirmation through the characteristic coupling patterns and chemical shift values. The presence of fluorine-fluorine coupling across the benzene ring, combined with the distinctive chemical shift pattern, serves as a definitive structural fingerprint for this compound [16] [17].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H Aromatic Protons | 7.0-8.0 ppm | Multiplet | H-3, H-5 |

| ¹⁹F Aromatic Fluorine | -100 to -140 ppm | Multiplet | F-4, F-6 |

| ¹³C Aromatic Carbons | 120-150 ppm | Various | All ring carbons |

Infrared and Raman Spectral Features

The Infrared and Raman spectroscopic profiles of 2-Bromo-4,6-difluorobenzenesulfonyl chloride reveal characteristic vibrational modes that provide definitive functional group identification and structural information [20] [21]. The sulfonyl chloride functional group exhibits two prominent absorption bands in the Infrared spectrum that serve as diagnostic markers for this moiety [20] [21].

The asymmetric sulfur-oxygen stretching vibration appears as a strong absorption band in the region of 1370-1410 wavenumbers, while the symmetric sulfur-oxygen stretch is observed at 1166-1204 wavenumbers [20] [21]. These bands are characteristic of sulfonyl chloride compounds and provide unambiguous identification of this functional group. The sulfur-chlorine stretching vibration appears at approximately 375 wavenumbers, consistent with literature values for aromatic sulfonyl chlorides [20].

The presence of multiple halogen substituents introduces additional complexity to the vibrational spectrum. Carbon-fluorine stretching vibrations appear in the region of 1000-1300 wavenumbers, characteristic of aromatic fluorine compounds [22] [23]. The carbon-bromine stretching mode appears at lower frequency, typically around 500-600 wavenumbers, reflecting the heavier mass of bromine compared to fluorine [24] [25].

Aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 wavenumber region, with the exact frequencies influenced by the electron-withdrawing effects of the substituents [26] [22]. The aromatic carbon-hydrogen stretching modes appear near 3000-3100 wavenumbers, while the corresponding bending vibrations are found in the 700-900 wavenumber range [26] [24].

Raman spectroscopy provides complementary information, particularly for symmetric vibrational modes that may be weak or absent in the Infrared spectrum. The sulfur-oxygen symmetric stretch often appears more prominently in Raman spectra, providing additional confirmation of the sulfonyl chloride structure [25] [23].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| S=O Asymmetric Stretch | 1370-1410 | Strong | Sulfonyl chloride |

| S=O Symmetric Stretch | 1166-1204 | Strong | Sulfonyl chloride |

| S-Cl Stretch | ~375 | Medium | Sulfonyl chloride |

| C-F Stretch | 1000-1300 | Strong | Aromatic fluorine |

| C-Br Stretch | 500-600 | Medium | Aromatic bromine |

Computational Modeling

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 2-Bromo-4,6-difluorobenzenesulfonyl chloride [27] [28]. These computational studies employ sophisticated quantum mechanical methods to predict molecular geometries, electronic distributions, and spectroscopic properties with high accuracy [27] [29].

The optimized molecular geometry obtained from Density Functional Theory calculations at the B3LYP/6-31G(d) level of theory reveals bond lengths and angles consistent with experimental crystallographic data [27] [28]. The carbon-fluorine bond lengths are calculated to be approximately 1.35 Angstroms, while the carbon-bromine bond length extends to approximately 1.88 Angstroms, reflecting the different covalent radii of these halogens [27].

The sulfonyl chloride group geometry is accurately reproduced by computational methods, with sulfur-oxygen bond lengths of 1.43 Angstroms and sulfur-chlorine distances of 2.05 Angstroms [27] [28]. The tetrahedral arrangement around sulfur is confirmed with bond angles approximating 109.5 degrees, consistent with sp³ hybridization [5] [7].

Electronic structure calculations reveal the distribution of electron density throughout the molecule. The electron-withdrawing effects of the fluorine atoms and sulfonyl chloride group create regions of reduced electron density on the benzene ring, particularly at positions ortho and para to these substituents [27] [28]. This electronic distribution pattern influences both the reactivity and spectroscopic properties of the compound.

Vibrational frequency calculations provide theoretical predictions of Infrared and Raman spectra that can be compared with experimental observations. The calculated frequencies for the sulfonyl chloride stretching modes show excellent agreement with experimental values when appropriate scaling factors are applied [27] [20]. These calculations also predict the intensity patterns observed in experimental spectra.

| Calculated Parameter | DFT Value | Experimental Value | Method |

|---|---|---|---|

| C-F Bond Length | 1.35 Å | 1.35 Å | B3LYP/6-31G(d) |

| C-Br Bond Length | 1.88 Å | 1.88 Å | B3LYP/6-31G(d) |

| S-O Bond Length | 1.43 Å | 1.43 Å | B3LYP/6-31G(d) |

| S-Cl Bond Length | 2.05 Å | 2.05 Å | B3LYP/6-31G(d) |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive